molecular formula C10H12Cl2N2O3S2 B2596169 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine CAS No. 923775-35-3

1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine

Cat. No.: B2596169
CAS No.: 923775-35-3
M. Wt: 343.24
InChI Key: VSLONXNJKGMYAY-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a 5-chlorothien-2-yl sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the chloroacetyl group: This step involves the reaction of the piperazine derivative with chloroacetyl chloride under controlled conditions.

    Attachment of the 5-chlorothien-2-yl sulfonyl group: This is usually done by reacting the intermediate with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Substitution reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, forming different derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation states and products.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form corresponding acids or alcohols.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonyl group may also play a role in enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine include other piperazine derivatives and sulfonyl-containing compounds. For example:

    1-(Chloroacetyl)piperazine: Lacks the 5-chlorothien-2-yl sulfonyl group, making it less versatile.

    4-[(5-Chlorothien-2-yl)sulfonyl]piperazine:

The uniqueness of this compound lies in its combined functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-chloro-1-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S2/c11-7-9(15)13-3-5-14(6-4-13)19(16,17)10-2-1-8(12)18-10/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLONXNJKGMYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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